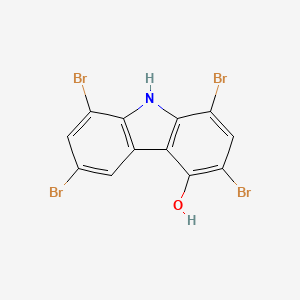
2-Hydroxy-3,5-dinitrobenzoic acid;pyridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-3,5-dinitrobenzoic acid and pyridine-4-carboxylic acid are two distinct compounds with unique chemical properties and applications.
準備方法
2-Hydroxy-3,5-dinitrobenzoic acid: can be synthesized by the nitration of salicylic acid . The reaction involves the use of nitric acid and sulfuric acid as nitrating agents. The nitration can also start with 3-nitrobenzoic acid, leading to high yields .
Pyridine-4-carboxylic acid: can be prepared through various methods, including the oxidation of 4-methylpyridine or the hydrolysis of 4-cyanopyridine . Industrial production often involves catalytic processes to ensure high efficiency and yield.
化学反応の分析
2-Hydroxy-3,5-dinitrobenzoic acid: undergoes several types of chemical reactions:
Reduction: It can be reduced to form 3-amino-5-nitrosalicylic acid.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Pyridine-4-carboxylic acid: also participates in various reactions:
Oxidation: It can be oxidized to form pyridine-4-carboxylic acid derivatives.
Substitution: The carboxyl group can be substituted with other functional groups, leading to the formation of various derivatives.
科学的研究の応用
2-Hydroxy-3,5-dinitrobenzoic acid: is widely used in biochemical assays to detect reducing sugars . It is also used in the assay of alpha-amylase and in the quantification of carbohydrate levels in biological samples .
Pyridine-4-carboxylic acid: has applications in the synthesis of pharmaceuticals, agrochemicals, and coordination compounds . It serves as a building block for the synthesis of various bioactive molecules and metal-organic frameworks.
作用機序
2-Hydroxy-3,5-dinitrobenzoic acid: reacts with reducing sugars to form 3-amino-5-nitrosalicylic acid, which strongly absorbs light at 540 nm . This reaction is utilized in colorimetric assays to quantify reducing sugars.
Pyridine-4-carboxylic acid: acts as a ligand in coordination chemistry, forming complexes with metal ions . These complexes exhibit unique properties and are used in various catalytic and material science applications.
類似化合物との比較
2-Hydroxy-3,5-dinitrobenzoic acid: is similar to other nitrobenzoic acids, such as 3,5-dinitrobenzoic acid and 2-chloro-3,5-dinitrobenzoic acid . its ability to react with reducing sugars makes it unique.
Pyridine-4-carboxylic acid: is one of the three isomers of pyridinecarboxylic acid, the others being picolinic acid (2-pyridinecarboxylic acid) and nicotinic acid (3-pyridinecarboxylic acid) . Its unique position of the carboxyl group at the 4th position distinguishes it from the other isomers.
特性
CAS番号 |
646534-75-0 |
|---|---|
分子式 |
C13H9N3O9 |
分子量 |
351.22 g/mol |
IUPAC名 |
2-hydroxy-3,5-dinitrobenzoic acid;pyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H4N2O7.C6H5NO2/c10-6-4(7(11)12)1-3(8(13)14)2-5(6)9(15)16;8-6(9)5-1-3-7-4-2-5/h1-2,10H,(H,11,12);1-4H,(H,8,9) |
InChIキー |
DVSFIUWIFSFOEH-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C(=O)O.C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(3-pyridazinyl)-](/img/structure/B12588908.png)
![Benzoic acid, 3-[[[(2'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-](/img/structure/B12588914.png)


![Benzamide, 3-[2-chloro-4-(trifluoromethyl)phenoxy]-N-5-thiazolyl-](/img/structure/B12588939.png)



![2-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2-phenylethyl benzoate](/img/structure/B12588956.png)
![1-Methyl-2-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole](/img/structure/B12588964.png)
![Acetamide,N-cyclopropyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12588968.png)
![1-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]ethan-1-one](/img/structure/B12588976.png)
![Urea, N-(7-hydroxy-1-naphthalenyl)-N'-[3-(4-morpholinyl)propyl]-](/img/structure/B12588982.png)
![3-[(3-Hydroxynaphthalen-2-yl)amino]-3-oxopropanoic acid](/img/structure/B12588992.png)
